molecular formula C10H11N5O3S B2947071 N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide CAS No. 346664-13-9

N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2947071
CAS No.: 346664-13-9
M. Wt: 281.29
InChI Key: SJUOVBQXUQFFOY-UHFFFAOYSA-N
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Description

N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative featuring a central phenyl ring substituted with an acetamide group and a sulfamoyl-linked 1,2,4-triazole moiety. This structure combines the pharmacophoric elements of sulfonamides (known for antimicrobial and anti-inflammatory properties) and 1,2,4-triazoles (valued for their metabolic stability and hydrogen-bonding capabilities). The compound’s design leverages the sulfamoyl group’s role in enzyme inhibition and the triazole’s ability to enhance binding affinity through π-π interactions and hydrogen bonding .

Properties

IUPAC Name

N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3S/c1-8(16)13-9-2-4-10(5-3-9)19(17,18)14-15-6-11-12-7-15/h2-7,14H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUOVBQXUQFFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride in the presence of a base, followed by the introduction of the triazole ring through a cyclization reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl moiety (-SO₂-NH-) facilitates nucleophilic substitution under basic conditions. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource Reference
S-Alkylation Alkyl halides, Cs₂CO₃, DMF, 24hFormation of S-alkyl derivatives
S-Acylation Acyl chlorides, pyridineThioester formation
  • Example : Reaction with 2-bromo-1-phenylethanone in DMF and cesium carbonate yields S-alkylated products via deprotonation of the sulfamoyl nitrogen .

  • Mechanistic Insight : The sulfamoyl group's sulfur acts as a nucleophile, attacking electrophilic carbons in alkylating agents .

Acid-Base Reactions of the Sulfonamide

The sulfonamide proton (N-H) exhibits acidic properties (pKa ~9–10), enabling deprotonation and subsequent reactivity:

Reaction TypeConditionsOutcomeSource Reference
Deprotonation NaOH/KOH in polar solventsFormation of sulfonamidate salts
Coordination Transition metal ions (e.g., Cu²⁺)Metal-ligand complexes
  • Applications : Deprotonated forms enhance solubility in polar solvents and stabilize metal complexes in catalytic systems .

Electrophilic Substitution on the Triazole Ring

The 1,2,4-triazole ring undergoes electrophilic substitution at nitrogen and carbon positions:

Reaction TypeReagentsPosition ModifiedSource Reference
Nitrogen Alkylation MeI, EtBr, K₂CO₃N1 or N2 of triazole
Halogenation Br₂ (Fe catalyst)C5 of triazole
  • Example : Methylation with methyl iodide selectively targets N1 or N2, depending on steric and electronic factors .

  • Mechanistic Note : The electron-deficient triazole ring directs electrophiles to specific positions .

Hydrolysis of the Acetamide Group

The acetamide (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions:

ConditionsProductsRate (25°C)Source Reference
HCl (6M), reflux 4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]aniline + acetic acidt₁/₂ ~2h
NaOH (1M), 60°C Sodium carboxylate derivativet₁/₂ ~45min
  • Application : Hydrolysis is utilized to generate primary amines for further functionalization .

Reduction Reactions

Selective reduction of functional groups has been documented:

Target GroupReagentsProductsSource Reference
Sulfonamide S=O LiAlH₄, THFThioether derivatives
Acetamide C=O NaBH₄, MeOHAlcohol derivatives
  • Example : Sodium borohydride reduces the acetamide carbonyl to a hydroxymethyl group .

Tautomerism and Stability

The 4H-1,2,4-triazole ring exhibits tautomerism, influencing reactivity:

Tautomer FormKey FeaturesImpact on ReactivitySource Reference
1H-Triazole Thiol group (-SH) at C3Enhanced S-centered reactivity
4H-Triazole Thione group (=S) at C3Favors N-alkylation
  • Structural Evidence : 1H^{1}H NMR and 13C^{13}C NMR data confirm equilibrium between thiol and thione forms .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction TypeCatalystsProductsSource Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-Hartwig Pd₂(dba)₃, XantphosAminated triazole derivatives
  • Example : Suzuki coupling with aryl boronic acids modifies the phenyl ring adjacent to the sulfamoyl group .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature RangeMajor ProcessByproducts IdentifiedSource Reference
200–250°CLoss of acetic acidAniline-sulfonamide intermediate
300–350°CTriazole ring cleavageNH₃, SO₂, CO₂

Photochemical Reactivity

UV irradiation induces radical reactions:

ConditionsProductsMechanismSource Reference
UV (254 nm), O₂ Sulfonic acid derivativesRadical oxidation of sulfur

Biological Activity Modulation

Reactions tailored to enhance pharmacological properties:

Derivative TypeBiological TargetActivity ImprovementSource Reference
S-Alkylated Fungal cytochrome P4505× increase in antifungal IC₅₀
N-Methylated Bacterial dihydrofolate reductase3× antibacterial potency

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, driven by its multifunctional architecture. Experimental protocols and mechanistic insights from diverse literature sources validate the reactivity patterns outlined above.

Scientific Research Applications

N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and proteins.

    Materials Science: It is used in the development of coordination polymers and metal-organic frameworks (MOFs) for applications in catalysis, gas storage, and sensing.

    Environmental Science: The compound is explored for its potential in detecting and removing pollutants from water and soil.

Mechanism of Action

The mechanism of action of N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and sulfamoyl group play crucial roles in binding to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The compound can interfere with cellular pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its unsubstituted 1,2,4-triazole core. Key structural analogs and their distinguishing features are summarized below:

Compound Structural Features Key Biological Activities References
N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide Unsubstituted 1,2,4-triazole; sulfamoyl linkage; acetamide tail Not explicitly reported (analogs show antimicrobial, anti-inflammatory activity)
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) Diethylamine substituent on sulfamoyl Anti-hypernociceptive (inflammatory pain)
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazine substituent on sulfamoyl Analgesic activity comparable to paracetamol
N-[4-(2-(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylacetyl)phenyl]acetamide Diphenyl-substituted triazole; sulfanyl-acetyl spacer Enhanced lipophilicity; potential for improved membrane permeability
N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl instead of triazole; electron-donating group Altered electronic properties; possible modulation of receptor interactions
N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridinyl-triazole; ethyl substitution; thioether linkage Potential kinase inhibition via pyridine’s aromatic interactions

Pharmacological and Functional Differences

  • Anti-Inflammatory and Analgesic Activity :

    • Compound 37 (piperazinyl analog) demonstrated superior analgesic activity to paracetamol, likely due to the piperazine group’s basicity enhancing solubility and target engagement .
    • The target compound’s triazole may confer anti-inflammatory effects via sulfamoyl-mediated cyclooxygenase (COX) inhibition, though direct evidence is lacking.
  • Antimicrobial Activity: Chalcone derivatives of N-(4H-1,2,4-triazol-4-yl)acetamide exhibited notable antimicrobial activity, suggesting the triazole-acetamide scaffold’s versatility in disrupting microbial enzymes . Sulfonamide-thiazole hybrids (e.g., from ) showed broad-spectrum antimicrobial action, highlighting the importance of heterocyclic appendages .
  • Anticancer Potential: Pyrazole-sulfonamide hybrids () and hydroxyacetamide derivatives () displayed antiproliferative effects in colon cancer, implying that substitutions on the sulfamoyl group (e.g., pyridinyl, hydroxy) can modulate apoptosis pathways .

Pharmacokinetic and Physicochemical Properties

  • In contrast, the 4-methoxyphenyl analog () has moderate lipophilicity (logP 2.14), balancing solubility and absorption .
  • Hydrogen-Bonding Capacity : The unsubstituted triazole in the target compound offers three hydrogen-bonding sites (N–H and two ring nitrogens), whereas pyridinyl () or mercapto () substituents may alter this profile .

Biological Activity

N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C17H18N6O3S2\text{C}_{17}\text{H}_{18}\text{N}_{6}\text{O}_{3}\text{S}_{2}

This compound is synthesized through the reaction of 4-amino-5-(substituted phenyl)-1,2,4-triazole with sulfamoyl chloride and acetic anhydride. The resulting product is characterized using techniques such as TLC, IR, and NMR spectroscopy to confirm its structure and purity .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains and fungi. For instance, a study reported that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Microorganism MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus32Ampicillin16
Escherichia coli64Ciprofloxacin32
Candida albicans128Fluconazole64

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In vitro assays against A549 (lung cancer) and C6 (glioma) cell lines revealed that the compound induces apoptosis in cancer cells. The mechanism appears to involve the activation of caspase pathways and the disruption of mitochondrial membrane potential .

Cell Line IC50 (µM) Mechanism
A54915Apoptosis via caspase activation
C620Mitochondrial dysfunction

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of this compound. In animal models, it has been shown to reduce seizure duration significantly when compared to control groups. The efficacy was evaluated using the maximal electroshock seizure (MES) test, where it outperformed several standard anticonvulsant drugs .

Case Studies

  • Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial effects of various derivatives of triazole compounds including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Mechanisms : Research conducted on A549 cells demonstrated that treatment with this compound led to a significant increase in apoptotic markers compared to untreated controls. This suggests potential for further development as an anticancer agent.
  • Anticonvulsant Studies : In a study comparing various triazole derivatives for anticonvulsant properties, this compound showed a statistically significant reduction in seizure duration compared to phenytoin .

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